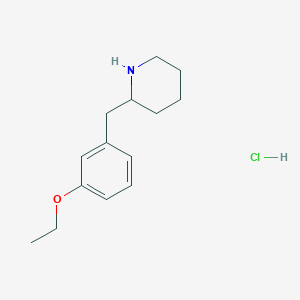

2-(3-Ethoxy-benzyl)-piperidine hydrochloride

Description

2-(3-Ethoxy-benzyl)-piperidine hydrochloride is a piperidine derivative characterized by a benzyl group substituted with an ethoxy moiety at the 3-position of the aromatic ring. The compound’s structure includes a piperidine ring (a six-membered amine heterocycle) linked to a 3-ethoxybenzyl group via a methylene bridge at the 2-position of the piperidine ring. Its molecular formula is C₁₄H₂₂ClNO, with a molecular weight of 271.78 g/mol (CAS: 1171079-15-4) .

Properties

IUPAC Name |

2-[(3-ethoxyphenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-2-16-14-8-5-6-12(11-14)10-13-7-3-4-9-15-13;/h5-6,8,11,13,15H,2-4,7,9-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUGUBDDXXIXLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CC2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588833 | |

| Record name | 2-[(3-Ethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170163-05-9 | |

| Record name | 2-[(3-Ethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxy-benzyl)-piperidine hydrochloride typically involves the following steps:

Formation of the Benzyl Intermediate: The starting material, 3-ethoxybenzyl chloride, is prepared by reacting 3-ethoxybenzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions.

Nucleophilic Substitution: The benzyl chloride intermediate is then reacted with piperidine in the presence of a base such as sodium hydroxide (NaOH) to form 2-(3-Ethoxy-benzyl)-piperidine.

Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxy-benzyl)-piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

Reduction: H₂ with Pd/C catalyst, sodium borohydride (NaBH₄).

Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃).

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

2-(3-Ethoxy-benzyl)-piperidine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.

Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxy-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Positional Isomerism

- 4-(3-Ethoxy-benzyl)-piperidine hydrochloride (CAS: 1172021-56-5) differs only in the position of the benzyl group on the piperidine ring (4-position vs. 2-position).

Substituent Modifications on the Benzyl Ring

- GZ-261B (2,6-bis(2-(3-methoxyphenyl)ethyl)piperidine hydrochloride): Replacing the ethoxy group with methoxy reduces steric bulk and alters electronic properties (ethoxy: -OCH₂CH₃ vs. methoxy: -OCH₃), which may influence interactions with transporters like the vesicular monoamine transporter (VMAT2).

- GZ-273B (2,6-bis(2-(2-methoxyphenyl)ethyl)piperidine hydrochloride): The 2-methoxy substitution creates ortho steric hindrance, which could disrupt binding compared to the para or meta positions seen in 2-(3-ethoxy-benzyl)-piperidine hydrochloride .

Functional Group Replacements

- Donepezil (E2020): Features a 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine scaffold. Unlike this compound, donepezil incorporates a rigid indanone moiety, enhancing acetylcholinesterase (AChE) inhibition (IC₅₀ = 5.7 nM) through π-π stacking and hydrophobic interactions .

- Hexylcaine Hydrochloride: Contains a cyclohexylamino-propanol benzoate ester. While both compounds have piperidine/amine moieties, hexylcaine’s ester linkage and bulky cyclohexyl group confer local anesthetic properties, unlike the benzyl-ethoxy motif in the target compound .

Pharmacological Activity Comparisons

Biological Activity

2-(3-Ethoxy-benzyl)-piperidine hydrochloride is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a piperidine ring substituted with an ethoxy-benzyl group, which may influence its pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and neuropharmacological effects based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 235.73 g/mol

The presence of the ethoxy and benzyl groups is significant in enhancing the lipophilicity of the compound, which may facilitate better membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit notable antimicrobial properties. In a study assessing various piperidine compounds, this compound demonstrated significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. One notable study utilized FaDu hypopharyngeal tumor cells to evaluate cytotoxicity. The results indicated that this compound induced apoptosis in cancer cells, demonstrating a cytotoxic effect comparable to established chemotherapeutics like bleomycin.

- Cytotoxicity Assay Results :

| Cell Line | IC (µM) |

|---|---|

| FaDu | 5.4 |

| HeLa | 10.2 |

| MCF-7 | 12.5 |

The mechanism behind this activity may involve the induction of oxidative stress and disruption of cellular signaling pathways critical for cancer cell survival.

Neuropharmacological Effects

Piperidine derivatives have been studied for their interactions with neurotransmitter systems. In particular, this compound has shown promise as a dual ligand for histamine H3 and sigma-1 receptors, which are implicated in pain modulation and neuroprotection.

- Receptor Binding Affinity :

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| Histamine H3 | 7.5 nM |

| Sigma-1 | 9.0 nM |

These findings suggest that the compound may serve as a potential therapeutic agent for conditions such as neuropathic pain and neurodegenerative diseases.

Case Studies

- Antimicrobial Study : A comprehensive evaluation was conducted on various piperidine derivatives, including this compound, which highlighted its effectiveness against resistant bacterial strains.

- Cancer Research : A study published in the Journal of Medicinal Chemistry reported that compounds similar to this compound exhibited enhanced anticancer properties through targeted delivery mechanisms, suggesting potential for clinical applications in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.